![molecular formula C18H17N3O3S2 B5877713 ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the thiazole family of compounds and has been found to possess a variety of interesting biological properties.
作用机制
The mechanism of action of ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain receptors in the body, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
Ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has been found to possess a variety of interesting biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, this compound has been found to modulate the activity of certain enzymes and receptors in the body.
实验室实验的优点和局限性
One of the main advantages of using ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a potentially useful tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and challenging.
未来方向
There are several potential future directions for research on ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it modulates the activity of certain enzymes and receptors in the body. Another potential direction is to explore the potential use of this compound in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex process that involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(benzothiazol-2-ylthio)acetate. The second step involves the reaction of this intermediate with 2-chloro-N-(2-quinolinyl)-acetamide to form the final product, ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate.
科学研究应用
Ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential use in scientific research. This compound has been found to possess a variety of interesting biological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to modulate the activity of certain enzymes and receptors in the body.
属性
IUPAC Name |
ethyl 2-[2-[(2-quinolin-2-ylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-17(23)9-13-10-26-18(19-13)21-15(22)11-25-16-8-7-12-5-3-4-6-14(12)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAZSJSWUNKMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[(2-quinolin-2-ylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

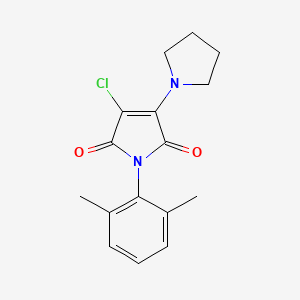
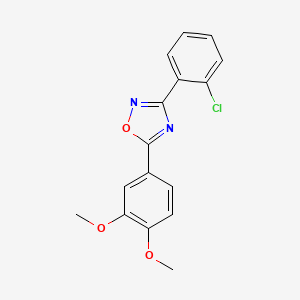
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
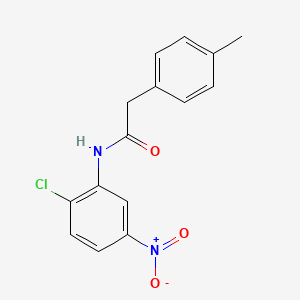
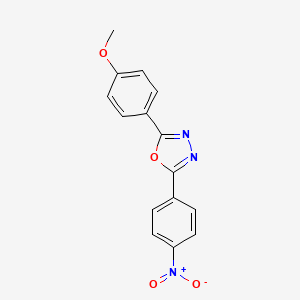
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

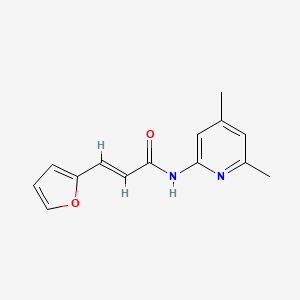
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)